Azido-PEG2-t-Boc-hydrazide is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a t-butoxycarbonyl (Boc) protected hydrazide. This compound is notable for its utility in click chemistry, particularly in bioconjugation and drug development. The azide group allows for selective reactions with alkynes, forming stable 1,2,3-triazoles, while the Boc protection provides stability to the hydrazide until it is needed in a reaction .
This moiety can readily participate in Click Chemistry reactions, a powerful technique for forming stable triazole linkages between the linker and another molecule containing an alkyne, dibenzocyclooctyne (DBCO), or strained alkenes (BCN) group []. Click Chemistry offers several advantages, including high reaction efficiency, excellent selectivity under physiological conditions, and biocompatibility [].
The tert-Butyloxycarbonyl (Boc) group serves as a protecting group for the underlying hydrazide functionality. This protection allows for the selective attachment of the azide group first, followed by deprotection of the Boc group under mild acidic conditions to reveal a reactive hydrazide [, ]. The exposed hydrazide can then be conjugated to various biomolecules containing carbonyl groups through hydrazone bond formation [].
This dual functionality makes Azido-PEG2-t-Boc-hydrazide a versatile tool for researchers in various fields of scientific research, including:
Azido-PEG2-t-Boc-hydrazide can be used to attach targeting moieties, such as antibodies or peptides, to drug molecules via the azide group. The hydrazide group can then be used to conjugate the drug-linker assembly to a polymer carrier for controlled drug delivery [].
The linker can be employed to immobilize enzymes, proteins, or other biomolecules onto surfaces like beads or gels. The azide group allows for attachment to functionalized surfaces, while the hydrazide group can be used to subsequently couple the desired biomolecule [].
Azido-PEG2-t-Boc-hydrazide can be utilized to create probes for biological imaging or targeted therapies. The azide group facilitates conjugation to targeting ligands, and the hydrazide group can be used to attach a detectable moiety or a therapeutic agent [].
The primary chemical reaction involving Azido-PEG2-t-Boc-hydrazide is the click reaction with alkynes. This reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition, which results in the formation of a 1,2,3-triazole. This reaction is favored due to its efficiency and the stability of the resulting triazole bond under physiological conditions. Other potential reactions include those involving hydrazine derivatives, where the hydrazide can participate in condensation reactions to form hydrazones or other conjugates .
Azido-PEG2-t-Boc-hydrazide exhibits significant biological activity, particularly in the realm of drug delivery and bioconjugation. The PEG component enhances solubility and reduces immunogenicity, making it suitable for therapeutic applications. The azide group enables targeted delivery of drugs or biomolecules by allowing for precise attachment to specific sites on proteins or other biomolecules. Its utility in creating stable linkages further enhances its application in therapeutic contexts .
The synthesis of Azido-PEG2-t-Boc-hydrazide typically involves several key steps:
Azido-PEG2-t-Boc-hydrazide has a wide range of applications:
Interaction studies involving Azido-PEG2-t-Boc-hydrazide typically focus on its reactivity with alkyne-functionalized molecules. These studies demonstrate the efficiency of the click reactions under various conditions, providing insights into optimal reaction conditions and potential by-products. Additionally, studies may explore how this compound interacts with biological systems, assessing its impact on cellular uptake and distribution when used as part of drug delivery systems .
Several compounds are structurally or functionally similar to Azido-PEG2-t-Boc-hydrazide. These include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Azido-PEG4-t-Boc-hydrazide | Longer PEG chain; similar reactivity | May offer enhanced solubility and flexibility |
| Azido-PEG-t-butyl ester | Contains t-butyl ester instead of hydrazide | Different functional group may affect reactivity |
| Benzyl-PEG-azide | Contains a benzyl group instead of hydrazide | May have different interaction profiles |
| Biotin-PEG-Azide | Biotin functionalization for targeting | Strong affinity for streptavidin |
| Fluorescein-PEG-Azide | Fluorescent properties for imaging applications | Useful in tracking and visualization studies |
Azido-PEG2-t-Boc-hydrazide stands out due to its combination of a hydrazide functionality with an azide group, allowing for unique applications in both chemical synthesis and biological contexts. Its ability to form stable triazole bonds while maintaining solubility and biocompatibility makes it particularly valuable in drug development and bioconjugation strategies .
Azido-polyethylene glycol2-tert-Butoxycarbonyl-hydrazide represents a versatile bifunctional linker compound that has gained significant attention in bioconjugation and peptide synthesis applications [1] [2] [3]. This polyethylene glycol derivative contains both an azide functional group and a tert-Butoxycarbonyl-protected hydrazide moiety, making it an invaluable tool for chemical ligation strategies. The compound exhibits a molecular formula of C₁₂H₂₃N₅O₅ with a molecular weight of 317.34-317.35 grams per mole, and appears as a light yellow oily matter with high purity (≥95-98%) [1] [2] [3] [4] [5].
The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media while providing flexibility between functional groups [1] [6]. The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, to form stable triazole linkages with alkyne-containing molecules [7] [8] [9]. Simultaneously, the tert-Butoxycarbonyl-protected hydrazide can be deprotected under mild acidic conditions to reveal a reactive hydrazide functionality capable of coupling with various carbonyl-containing compounds [1] [2] [7].
Solid-Phase Peptide Synthesis represents the predominant methodology for assembling peptide sequences in a stepwise fashion while the growing chain remains anchored to an insoluble polymeric support [10] [11] [12]. This approach facilitates efficient purification through simple filtration and washing procedures, eliminating the need for intermediate isolation and purification steps that characterize solution-phase methodologies [13] [12]. The technique involves repetitive cycles of amino acid coupling, deprotection, and washing steps, with each cycle adding a single amino acid residue to the growing peptide chain [10] [14] [11].
The fundamental principle underlying Solid-Phase Peptide Synthesis involves the attachment of the carboxy-terminal amino acid to a solid resin support, followed by sequential addition of protected amino acids from the carboxy-terminus to the amino-terminus [10] [11] [12]. The growing peptide chain remains covalently bound to the resin throughout the synthesis process, allowing for the removal of excess reagents and byproducts through filtration and washing steps [13] [12]. Upon completion of the desired sequence, the peptide is cleaved from the resin support under specific conditions that depend on the protecting group strategy employed [10] [11].
The selection of appropriate protecting group strategies constitutes a critical aspect of successful Solid-Phase Peptide Synthesis, as these groups must provide orthogonal protection for different functional groups while remaining stable under synthesis conditions [15] [16]. Two primary protection strategies dominate modern peptide synthesis: the Fluorenylmethyloxycarbonyl/tert-butyl strategy and the tert-Butoxycarbonyl/benzyl approach, each offering distinct advantages and limitations depending on the specific synthetic requirements [15] [17] [16].
The Fluorenylmethyloxycarbonyl strategy has emerged as the preferred approach for most peptide synthesis applications due to its compatibility with milder reaction conditions and reduced environmental impact [15] [17] [16]. In this strategy, the amino-terminal protecting group (Fluorenylmethyloxycarbonyl) is removed under basic conditions using 20% piperidine in dimethylformamide, while side chain protecting groups based on tert-butyl derivatives are removed during final cleavage with trifluoroacetic acid [15] [16] [18]. This approach requires only a single trifluoroacetic acid treatment at the end of synthesis, significantly reducing the consumption of this harsh reagent compared to alternative strategies [15] [17].
The Fluorenylmethyloxycarbonyl group demonstrates exceptional stability under acidic conditions while remaining highly sensitive to basic environments, making it ideal for orthogonal protection schemes [18] [19]. The protecting group can be efficiently removed using various basic reagents including piperidine, ethanolamine, cyclohexylamine, or sodium hydroxide solutions [18]. The strong ultraviolet absorption properties of Fluorenylmethyloxycarbonyl enable real-time monitoring of deprotection reactions, facilitating automated peptide synthesis protocols [18].
The tert-Butoxycarbonyl strategy, while historically important, involves more demanding reaction conditions and higher consumption of trifluoroacetic acid [15] [11] [16]. In this approach, the tert-Butoxycarbonyl protecting group is removed under acidic conditions using trifluoroacetic acid, while side chain protection relies on benzyl-based groups that require multiple acid treatments throughout the synthesis [15] [11]. Although this strategy can achieve excellent results for shorter peptides, the harsher conditions may lead to peptide degradation or incomplete deprotection in longer sequences [15] [16].
| Strategy | N-alpha Protection | Side Chain Protection | Deprotection Conditions | Cleavage Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Fluorenylmethyloxycarbonyl/tert-butyl | Fluorenylmethyloxycarbonyl | tert-butyl-based groups | Basic (20% piperidine in dimethylformamide) | Single trifluoroacetic acid treatment | Milder conditions, reduced trifluoroacetic acid usage, automation compatibility | Base-sensitive modifications may be affected |
| tert-Butyloxycarbonyl/Benzyl | tert-Butyloxycarbonyl | Benzyl-based groups | Acidic (trifluoroacetic acid) | Multiple trifluoroacetic acid treatments per cycle | Established methodology, suitable for short peptides | Harsher conditions, potential peptide degradation |
The development of specialized hydrazine-functionalized resins has revolutionized the synthesis of peptide hydrazides, which serve as versatile intermediates for protein chemical synthesis and bioconjugation applications [20] [21] [22]. These specialized resins enable the direct synthesis of peptide hydrazides through standard Solid-Phase Peptide Synthesis protocols, eliminating the need for post-synthetic modifications or complex derivatization procedures [20] [22] [23].
The evolution of hydrazine resin technology has progressed through multiple generations, each addressing specific limitations of earlier approaches while improving synthetic efficiency and product quality [20] [21] [22]. First-generation hydrazine resins suffered from significant limitations including low loading capacities, potential for overcoupling reactions, and stability issues during storage [22]. These challenges led to the development of improved resin systems that offer enhanced performance characteristics and broader synthetic applicability.
Third-generation hydrazone resins have emerged as promising alternatives that address many limitations of earlier systems while providing additional benefits for environmentally conscious synthesis approaches [20] [24] [25]. These resins are prepared through acylation of aminomethyl polystyrene with Fluorenylmethyloxycarbonyl-hydrazone of pyruvic acid, resulting in a stable hydrazone linkage that remains intact throughout standard Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis conditions [24] [25]. The hydrazone linker demonstrates exceptional stability under acidic conditions and allows for selective removal of certain protecting groups using mild acidic treatments (5% trifluoroacetic acid in dichloromethane) [20] [21].
The development of Fluorenylmethyloxycarbonyl-hydrazine 2-Chlorotrityl Chloride resins represents another significant advancement in hydrazine resin technology, offering high loading capacities and exceptional storage stability [20] [26] [27]. These resins are prepared by reacting 2-Chlorotrityl Chloride resin with Fluorenylmethyloxycarbonyl hydrazine hydrochloride under controlled conditions, followed by capping of unreacted sites with methanol [26] [27]. The resulting resins can be stored under various conditions for extended periods without significant loss of activity, making them particularly attractive for commercial applications [26] [27].
| Resin Type | Generation | Preparation Method | Advantages | Limitations | Applications |
|---|---|---|---|---|---|
| Hydrazine 2-Chlorotrityl Chloride | Second | Hydrazine hydrate replacement of 2-Chlorotrityl Chloride resin | Improved yield and purity over first generation | Partial hydrolysis during preparation, lower loading capacity | Standard peptide hydrazide synthesis |
| Hydrazone Resin | Third | Acylation of aminomethyl polystyrene by Fluorenylmethyloxycarbonyl-hydrazone of pyruvic acid | Stable in standard Fluorenylmethyloxycarbonyl solid-phase peptide synthesis conditions | Limited to specific cleavage conditions | Green chemistry applications with reduced trifluoroacetic acid consumption |
| Fluorenylmethyloxycarbonyl-hydrazine 2-Chlorotrityl Chloride | Third | Reaction of 2-Chlorotrityl Chloride resin with Fluorenylmethyloxycarbonyl hydrazine hydrochloride | High loading capacity, long-term storage stability | Requires specialized preparation | Automated synthesis, storage-stable applications |
| Wang-TentaGel Hydrazinolysis | Direct modification | Direct hydrazinolysis of peptidyl-Wang-TentaGel resins | Direct conversion from conventional resins | Requires optimization for different peptide sequences | Conversion of existing peptide libraries |
Direct hydrazinolysis of conventional peptidyl-Wang-TentaGel resins offers an alternative approach for generating peptide hydrazides without requiring specialized hydrazine resins [28]. This method involves treating completed peptidyl resins with hydrazine under controlled conditions, resulting in direct conversion of the peptide ester linkage to a hydrazide functionality [28]. The approach has demonstrated excellent yields and purities for a wide range of peptide sequences, including those containing posttranslational modifications such as glycosylation [28]. The compatibility with existing resin systems makes this approach particularly attractive for laboratories that wish to incorporate hydrazide synthesis into established protocols without significant infrastructure changes.
Solution-phase synthesis methodologies offer distinct advantages for specific applications, particularly in the production of shorter peptides and specialized structures that may be challenging to prepare using solid-phase approaches [29] [30] [31]. These methods involve the sequential coupling of amino acids in solution, with intermediate purification steps that allow for precise control over reaction progress and product quality [29] [30]. While solution-phase approaches traditionally required longer reaction times and more complex purification procedures, recent advances in coupling reagents and reaction optimization have significantly improved their efficiency and practicality [31].
The optimization of solution-phase peptide synthesis has focused on several key areas including coupling reagent selection, protecting group strategies, solvent systems, and reaction conditions [31] [32]. Traditional approaches relied heavily on carbodiimide-based activating agents and dimethylformamide solvent systems, which presented challenges in terms of environmental sustainability and process efficiency [31]. Modern optimization strategies have addressed these limitations through the development of greener coupling reagents and more sustainable solvent systems [31].
The introduction of propylphosphonic anhydride T3P® as a coupling reagent represents a significant advancement in solution-phase synthesis optimization [31]. This reagent offers superior performance compared to traditional carbodiimide systems, providing faster reaction times, reduced side reactions, and improved compatibility with green chemistry principles [31]. The use of propylphosphonic anhydride T3P® in combination with optimized protecting group strategies has enabled the development of efficient one-pot protocols that minimize intermediate purification steps [31].
Protecting group strategy optimization has focused on the use of benzyloxycarbonyl protection with hydrogenation-based removal, which offers several advantages over traditional approaches [31]. This strategy enables the use of milder reaction conditions while providing clean deprotection through catalytic hydrogenation, eliminating the need for harsh acidic treatments [31]. The compatibility of this approach with green solvent systems has made it particularly attractive for environmentally conscious synthesis applications [31].
Solvent system optimization has achieved remarkable improvements through the replacement of dimethylformamide with ethyl acetate-based systems [31]. This substitution addresses environmental concerns associated with dimethylformamide while maintaining or improving reaction efficiency [31]. The use of ethyl acetate as the primary solvent enables easier product isolation and purification, while also facilitating solvent recovery and recycling in large-scale applications [31].
| Parameter | Traditional Approach | Optimized Approach | Improvement Achieved | Impact on Synthesis |
|---|---|---|---|---|
| Coupling Reagent | Carbodiimide-based activators | Propylphosphonic anhydride T3P® | Green chemistry compatibility, reduced side reactions | Enhanced coupling efficiency |
| Protecting Group Strategy | Benzyloxycarbonyl/tert-butyl | Benzyloxycarbonyl with hydrogenation removal | Simplified deprotection, environmental benefits | Cleaner reaction profiles |
| Solvent System | Dimethylformamide-based systems | Ethyl acetate-based systems | Dimethylformamide replacement, sustainability enhancement | Environmental sustainability |
| Temperature Control | Room temperature | Controlled temperature profiles | Improved conversion rates, reduced racemization | Process control improvement |
| Reaction Time | Extended reaction periods | Accelerated reaction times | Increased throughput, reduced manufacturing time | Manufacturing efficiency |
| Process Mass Intensity Reduction | Limited optimization | Process Mass Intensity = 30 per amino acid addition | Up to 95% waste reduction compared to standard protocols | Cost reduction and waste minimization |
The development of optimized one-pot protocols represents a particular achievement in solution-phase synthesis optimization, enabling the synthesis of peptides such as Leu-enkephalin with remarkable efficiency [31]. These protocols avoid intermediate work-ups and purification steps, significantly reducing material losses and processing time [31]. The one-pot approach has achieved Process Mass Intensity values as low as 30 for each deprotection/coupling sequence, representing the lowest reported values for oligopeptide synthesis protocols to date [31].
Temperature control optimization has enabled significant improvements in reaction efficiency and product quality through the implementation of controlled heating profiles [31]. The use of elevated temperatures in combination with optimized reaction conditions has reduced reaction times while maintaining high conversion rates and minimizing racemization [31]. These improvements have practical implications for manufacturing efficiency and product consistency in large-scale applications [31].
Acyl transfer engineering represents an innovative approach that combines the advantages of recombinant protein expression with chemical modification strategies to produce modified proteins and peptides with enhanced properties [33] [34] [35]. This methodology leverages natural and engineered acyl transfer reactions to achieve site-specific modifications that would be difficult or impossible to accomplish through purely recombinant or chemical approaches [34] [35] [36]. The technique has found particular application in the production of proteins with posttranslational modifications, therapeutic proteins with improved pharmacokinetic properties, and protein conjugates for biomedical applications [33] [35].
Intein-mediated protein splicing represents one of the most sophisticated examples of acyl transfer engineering, utilizing the natural protein splicing machinery to achieve site-specific protein modifications [34] [35]. This process involves a series of acyl transfer reactions initiated by an amino-to-sulfur acyl shift, followed by transesterification and final asparagine cyclization [35]. The remarkable similarity between protein splicing and native chemical ligation has enabled the development of expressed protein ligation strategies that combine recombinant expression with chemical synthesis [35].
The mechanism of intein-mediated splicing involves several distinct steps, each representing a specific type of acyl transfer reaction [34] [35]. The initial amino-to-sulfur acyl shift transfers the amino-extein to the side chain sulfhydryl group of a conserved cysteine residue within the intein [35]. This is followed by a transesterification step where the amino-extein is transferred to a second conserved cysteine or serine residue located at the intein-carboxy-extein junction [35]. The subsequent asparagine cyclization breaks the amide bond at the intein-carboxy-extein junction, and finally, a sulfur-to-nitrogen acyl shift forms the peptide bond between the amino-extein and carboxy-extein [35].
Native chemical ligation has emerged as a powerful tool for protein synthesis through the chemoselective formation of amide bonds via sulfur-to-nitrogen acyl transfer [36] [37]. This reaction proceeds through the formation of a thioester intermediate, which undergoes spontaneous rearrangement to form a stable amide bond [36]. The reaction is highly chemoselective due to the unique reactivity of thioesters compared to corresponding oxygen esters, making thioesters ideal intermediates for acyl transfer processes [36]. The enhanced reactivity of thioesters toward most nucleophiles (except hydroxide and alkoxides) enables selective amide bond formation in the presence of various functional groups [36].
The development of expressed protein ligation has enabled the combination of recombinant protein expression with chemical synthesis to produce semi-synthetic proteins with native structures [35]. This approach utilizes engineered inteins that can be halted in the splicing process through specific mutations, such as asparagine-to-alanine substitutions [35]. The resulting protein-thioester intermediates can then be used in native chemical ligation reactions with synthetic peptides to produce modified proteins [35]. This methodology has been successfully applied to introduce posttranslational modifications, fluorescent labels, and other chemical modifications at specific sites within proteins [35].
Chemoenzymatic synthesis approaches utilize engineered enzymes to catalyze specific acyl transfer reactions with synthetic substrates [33] [38]. These systems can achieve high levels of selectivity and efficiency while operating under mild conditions compatible with biological systems [33]. The development of engineered acyl transferase domains has enabled the modification of polyketide synthase systems to accept non-native substrates and produce novel compounds [38]. However, domain swapping experiments have revealed that the most significant impact is often on the kinetics of chain elongation rather than substrate specificity [38].
| Application Type | Mechanism | Substrate Requirements | Product Formation | Advantages | Applications |
|---|---|---|---|---|---|
| Intein-Mediated Protein Splicing | N→S acyl transfer followed by asparagine cyclization | Conserved cysteine and asparagine residues | Native peptide bond formation via protein splicing | Site-specific protein modification, no external reagents needed | Protein purification, conditional protein expression |
| Native Chemical Ligation | S→N acyl transfer between cysteine residues | N-terminal cysteine in acceptor peptide | Stable amide bond formation | Mild reaction conditions, biocompatible | Protein total synthesis, cyclic peptide formation |
| Expressed Protein Ligation | Combination of recombinant expression and chemical ligation | Thioester-generating intein systems | Semi-synthetic proteins with native structure | Combines recombinant and synthetic approaches | Post-translational modification introduction |
| Chemoenzymatic Synthesis | Enzymatic acyl transfer with chemical modification | Specific enzyme recognition motifs | Modified proteins with enhanced properties | Selective modification, enzymatic specificity | Protein engineering, therapeutic protein development |
The application of amino-to-sulfur acyl transfer as an enabling strategy in asymmetric synthesis has opened new possibilities for the preparation of chiral building blocks and pharmaceutical intermediates [34] [39]. This approach utilizes the reverse of the more commonly employed sulfur-to-nitrogen acyl transfer, converting stable chiral amides into more reactive thioesters [34] [39]. The development of novel cysteine-derived oxazolidinone auxiliaries has enabled the combination of chiral imide chemistry with thioester reactivity, providing access to diverse synthetic transformations [34].
Recent advances in acyl transfer engineering have expanded the scope of applications to include the modification of natural product biosynthesis pathways and the development of new therapeutic modalities [33] [38]. The engineering of acyl transferase domains in polyketide synthases has enabled the production of novel compounds with altered biological activities [38]. While domain swapping approaches have shown promise, optimization of the interactions between ketosynthase and acyl carrier protein domains remains a key challenge for achieving efficient hybrid systems [38].